2-Benzyl-3-chloroquinoxaline
Overview
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 2-Benzyl-3-chloroquinoxaline, involves nucleophilic substitution reactions, Kornblum oxidation, and other synthetic methodologies. For instance, the Kornblum reaction of α-substituted 3-benzyl-1,2-dihydro-2-oxoquinoxalines has been utilized for the preparation of 3-benzoyl-2-oxo-1,2-dihydroquinoxaline, showcasing the synthetic versatility of quinoxaline derivatives (Mamedov et al., 2002). Additionally, the reaction of 2-chloroquinoxaline with sodium aryloxide demonstrates another route for synthesizing quinoxaline derivatives, further expanding the synthetic approaches to these compounds (Anderson & Cheeseman, 1974).
Molecular Structure Analysis
X-ray analysis and other structural elucidation techniques have confirmed the molecular structures of quinoxaline derivatives. The structure of the target ketone in the synthesis of 3-benzoyl-2-oxo-1,2-dihydroquinoxaline was confirmed by X-ray analysis, demonstrating the utility of advanced analytical methods in confirming the structures of synthesized compounds (Mamedov et al., 2002).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, including cyclization to form benzofuroquinoxalines and reactions leading to the synthesis of novel antimicrobial agents. The versatility in chemical reactions showcases the synthetic and application potential of these compounds in different chemical domains (Anderson & Cheeseman, 1974); (Singh et al., 2010).
Scientific Research Applications
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Pharmacology
- Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
- They have become a crucial component in drugs used to treat various diseases .
- The outcomes obtained also vary, but generally, quinoxalines have shown promising results in treating various diseases .
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Medicinal Chemistry
- Quinoxalines are important biological agents, and a significant amount of research activity has been directed towards this class .
- They have comprehensive biological activities and have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant .
- The outcomes obtained are diverse, with quinoxalines showing a broad spectrum of biological activities .
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Synthetic Chemistry
- Quinoxalines serve a wide range of applications, from synthetic to pharmacological to physical spheres .
- The presence of reactive α,β-unsaturated carbonyl moiety in chalcones makes them a versatile intermediate in synthesizing various classes of compounds of biological and physical interest .
- The methods of application or experimental procedures involve various synthetic routes, including the Claisen-Schmidt condensation of aromatic aldehydes and aromatic ketones .
- The outcomes obtained include the synthesis of various classes of compounds of biological and physical interest .
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Biological Activities
- Quinoxalines exhibit a broad spectrum of biological activities .
- They have been used as anti-inflammatory, antitumor, antibacterial, antifungal, antimalarial, antidiabetic, anti-cancer and anti-tuberculosis .
- The outcomes obtained are diverse, with quinoxalines showing a broad spectrum of biological activities .
-
Metal Complexes
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Physical Properties
- Chalcones, which are precursors of the biosynthesis of flavonoids present in plants, have physical properties like semiconductor, non-linear optical, fluorescence, and electronic properties .
- The outcomes obtained include the synthesis of various classes of compounds of biological and physical interest .
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Antibacterial and Antifungal Activities
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Anti-Inflammatory Activities
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Antimalarial and Anti-Tuberculosis Activities
Safety And Hazards
properties
IUPAC Name |
2-benzyl-3-chloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXFHFKGZGPZBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333185 | |
Record name | 2-benzyl-3-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-chloroquinoxaline | |
CAS RN |
49568-78-7 | |
Record name | 2-benzyl-3-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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